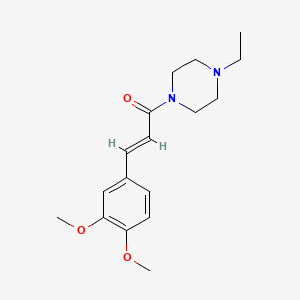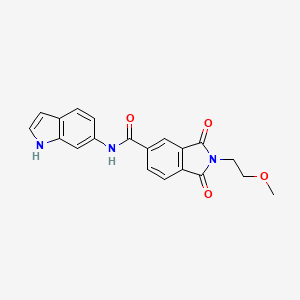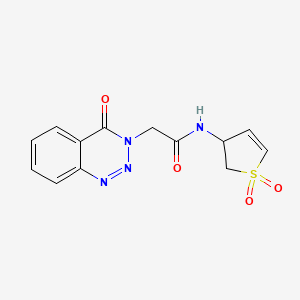![molecular formula C20H20FN3O5 B11013734 1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013734.png)
1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy-nitrophenyl group, and a pyrrolidine ring.
Preparation Methods
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorophenyl group can be replaced by other nucleophiles.
Coupling Reactions: It can also undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- 1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 1-[2-(4-fluorophenyl)ethyl]-N-(2-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
- 1-[2-(4-chlorophenyl)ethyl]-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C20H20FN3O5 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20FN3O5/c1-29-18-7-6-16(24(27)28)11-17(18)22-20(26)14-10-19(25)23(12-14)9-8-13-2-4-15(21)5-3-13/h2-7,11,14H,8-10,12H2,1H3,(H,22,26) |
InChI Key |
KAQAJZXFPQXFRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-beta-alaninate](/img/structure/B11013653.png)
![Ethyl [2-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11013665.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide](/img/structure/B11013669.png)

![N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11013678.png)
![3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11013679.png)
![N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B11013685.png)
![N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013701.png)

![10-(3,5-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11013714.png)
![ethyl 4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B11013733.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B11013746.png)

